molecular formula C16H13FN4OS B2664188 2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 391886-33-2

2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B2664188
CAS RN: 391886-33-2
M. Wt: 328.37
InChI Key: UNYJTKKXHDZDOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new series of pyrido [2,3- d ]pyrimidines such as; 5- (4-aryl-5-sulfanyl-4 H - [1,2,4]triazol-3-yl) 1 H ,3 H ,8 H -pyrido [2,3- d ]pyrimidine-2,4,7-triones were synthesized through the reaction of the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido [2,3- d ]pyrimidine-5-carbohydrazide with different reagents .

Scientific Research Applications

Antibacterial Activity

Compounds containing the 1,2,4-triazole ring, such as our compound of interest, are known for their numerous biomedical applications . They have been reported to exhibit significant antibacterial activity . The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial activities .

Antifungal Activity

In addition to antibacterial properties, 1,2,4-triazole derivatives also show antifungal effects . This makes them potentially useful in the development of new antifungal drugs.

Anticancer Activity

1,2,4-triazole derivatives have also been associated with anticancer activity . This suggests that our compound could potentially be used in cancer research and treatment.

Antioxidant Activity

These compounds are also known for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticonvulsant Effects

1,2,4-triazole derivatives have been reported to exhibit anticonvulsant effects . This suggests potential applications in the treatment of conditions like epilepsy.

Anti-inflammatory Activity

The literature reveals that the presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYJTKKXHDZDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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